molecular formula C18H13ClFN5S B2521300 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-96-2

7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2521300
CAS No.: 863458-96-2
M. Wt: 385.85
InChI Key: XAADLCMPNBLPKS-UHFFFAOYSA-N
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Description

7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Exploration

The scientific interest in 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine and related compounds predominantly revolves around their synthesis and potential biological activities. One study detailed the synthesis of new tricyclic derivatives through nucleophilic replacement and subsequent intramolecular cyclization, exploring their chemical properties and potential applications in further pharmacological studies (Biagi et al., 2002).

Biological Activity and Receptor Affinity

Extensive research has been conducted on the amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, especially concerning their affinity towards adenosine receptors. These compounds have shown significant selectivity and affinity for the A1 receptor subtype, indicating their potential as therapeutic agents in related disorders (Betti et al., 1999). Another study focusing on 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines reinforced the importance of specific substituents for activity at adenosine receptors, contributing to the structural activity relationship understanding of these compounds (Betti et al., 1998).

Synthesis Techniques and Environmental Considerations

In a move towards more sustainable chemistry, research has also explored efficient synthesis methods for related compounds using environmentally benign conditions. For instance, the use of thiamine hydrochloride (VB1) as a catalyst in water medium has been reported for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing an environmentally friendly and cost-effective approach (Liu et al., 2012).

Antimicrobial and Antitumor Potential

Further investigations into the antimicrobial and antitumor potential of triazolo[4,5-d]pyrimidine derivatives have been fruitful. Some studies have synthesized novel derivatives and assessed their efficacy against various cancer cell lines and microbial strains, providing promising results for future drug development (Hafez & El-Gazzar, 2009). Another study highlighted the synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, pointing towards potential applications in treating neurological disorders (Kelley et al., 1995).

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary widely depending on their exact structure and the biological target. Some triazolopyrimidines have been found to have antiviral, antibacterial, and anticancer activity .

Properties

IUPAC Name

7-[(2-chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c19-14-7-3-1-6-13(14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-2-4-8-15(12)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAADLCMPNBLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.